molecular formula C10H9ClN2O2 B3347470 3-(4-chlorobenzyl)imidazolidine-2,4-dione CAS No. 136197-77-8

3-(4-chlorobenzyl)imidazolidine-2,4-dione

Cat. No. B3347470
M. Wt: 224.64 g/mol
InChI Key: CXUGPGBQCOFNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06562813B2

Procedure details

Under a nitrogen atmosphere in a flame-dried flask, with magnetic stirring, the potassium salt of imidazolidine-2,4-dione (1.382 g, 10 mmol) and 4-chlorobenzyl bromide (2.055 g, 10 mmol) were combined with 15 mL of anhydrous N,N-dimethylformamide (DMF) and heated to 170-175° C. for 5 hours. The reaction was then cooled to room temperature and poured over 50 mL of water to produce a waxy white precipitate. Recrystallization from ethyl acetate : hexanes produced the title product as a white crystalline solid, 0.775 g (34.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.382 g
Type
reactant
Reaction Step One
Quantity
2.055 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[NH:2]1[CH2:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Br)=[CH:12][CH:11]=1.CN(C)C=O>O>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][N:4]2[C:5](=[O:7])[CH2:6][NH:2][C:3]2=[O:8])=[CH:12][CH:11]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
1.382 g
Type
reactant
Smiles
N1C(NC(C1)=O)=O
Name
Quantity
2.055 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
172.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to produce a waxy white precipitate
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C(NCC2=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.